molecular formula C15H18N4O2 B2869217 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide CAS No. 2034528-81-7

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide

Cat. No.: B2869217
CAS No.: 2034528-81-7
M. Wt: 286.335
InChI Key: WDBZFSWPSCGIKB-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide is a synthetic carboxamide compound designed for advanced chemical and pharmaceutical research. This molecule integrates a pyridine-2-carboxamide moiety, a structure featured in ligands used to study coordination chemistry with 3d transition metals for constructing coordination polymers and multinuclear compounds . The scaffold also contains a protected 1H-pyrazol-4-yl group, a privileged structure in medicinal chemistry known to be incorporated into inhibitors targeting key enzymatic pathways . Compounds with similar N-(1H-pyrazol-4-yl)carboxamide architectures have been identified as potent and selective inhibitors for kinases such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4), highlighting the value of this chemotype in developing therapies for inflammatory diseases . The incorporation of an (oxan-2-yl)methyl (tetrahydropyranyl) group enhances the molecule's complexity and can influence its physicochemical properties, including solubility and metabolic stability. This makes it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery campaigns. As a chemical reagent, it is suited for developing novel active compounds and studying molecular recognition events. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(14-6-1-3-7-16-14)18-12-9-17-19(10-12)11-13-5-2-4-8-21-13/h1,3,6-7,9-10,13H,2,4-5,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBZFSWPSCGIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.

    Pyrazole Ring Formation: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of the Tetrahydro-2H-pyran and Pyrazole Rings: The two rings are coupled using a suitable linker, such as a methylene group.

    Introduction of the Picolinamide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Target Compound :

  • Core : Pyridine-2-carboxamide.
  • Substituents : Pyrazole ring with a tetrahydropyranmethyl group.
  • Key Functional Groups : Amide bond (carboxamide), ether (tetrahydropyran).

Analog 1 () : 1,3,4-Thiadiazole derivatives synthesized from pyrazole and hydrazine precursors.

  • Core : 1,3,4-Thiadiazole.
  • Substituents : Nitrophenyl, methyl groups.
  • Key Functional Groups : Thiadiazole ring, nitro group.
  • Synthesis: Derived from N-(4-nitrophenyl)acetohydrazonoyl bromide and pyrazole intermediates via hydrazine derivatives .

Analog 2 () : Pyrrolidine carboxamides (e.g., Example 51 in patent).

  • Core : Pyrrolidine-2-carboxamide.
  • Substituents : Hydroxy groups, thiazole rings.
  • Key Functional Groups : Hydroxyl, thiazole, amide.

Analog 3 (): Quinolizine carboxamides with methoxybenzamido groups.

  • Core: Quinolizine.
  • Substituents : Methoxybenzamido, peptide-like chains.
  • Key Functional Groups : Methoxy, amide linkages.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1,3,4-Thiadiazole Deriv. Pyrrolidine Carboxamide Quinolizine Deriv.
Solubility Moderate (ether group) Low (nitro group) High (hydroxy group) Moderate (methoxy)
Metabolic Stability High (ether resistance) Moderate (nitro reduction risk) High (thiazole stability) Moderate
Aromatic Interactions Strong (pyridine) Moderate (thiadiazole) Weak (thiazole) Strong (quinolizine)

Key Insights :

  • The target compound’s tetrahydropyran group likely improves metabolic stability compared to nitro-containing analogs .
  • Pyridine’s larger aromatic system may enhance target binding over thiazole or thiadiazole cores .
  • Amide bonds in all compounds facilitate hydrogen bonding, critical for biological activity.

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